1-环己基氮杂环己烷-2-甲酸甲酯

描述

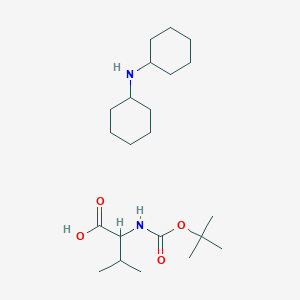

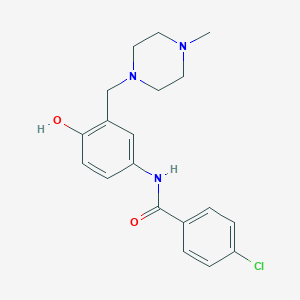

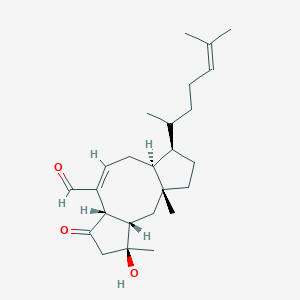

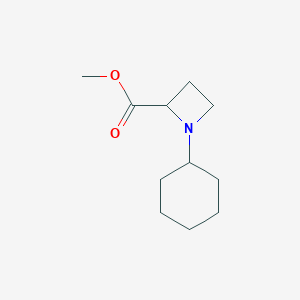

“Methyl 1-cyclohexylazetidine-2-carboxylate” is an organic compound with the CAS Number: 18085-36-4 . It has a molecular weight of 197.28 and its IUPAC name is methyl 1-cyclohexyl-2-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 1-cyclohexylazetidine-2-carboxylate” is 1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl 1-cyclohexylazetidine-2-carboxylate” is a liquid at room temperature . It has a molecular weight of 197.28 . The compound is stored at a temperature of 4°C .科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

Methyl 1-cyclohexylazetidine-2-carboxylate is utilized in medicinal chemistry for the synthesis of bioactive molecules. Its structure is pivotal in the construction of pharmacologically active compounds due to the presence of the azetidine ring, which is known for its reactivity and stability . This compound serves as a building block in the development of new drugs, particularly those targeting neurological disorders and cancers.

Organic Synthesis: Strain-Driven Reactions

The azetidine ring in Methyl 1-cyclohexylazetidine-2-carboxylate exhibits considerable ring strain, which drives unique reactivity patterns. This strain-driven character is exploited in organic synthesis to perform reactions that are otherwise challenging, such as [2+2] cycloadditions, facilitating the construction of complex molecules .

Polymer Synthesis: Monomer for Copolymers

In polymer science, Methyl 1-cyclohexylazetidine-2-carboxylate is used as a monomer for the synthesis of copolymers. The azetidine ring can undergo polymerization reactions, leading to materials with novel properties, including enhanced mechanical strength and chemical resistance .

Corrosion Inhibition: Protective Coatings

This compound finds application in the field of corrosion science as a precursor for the synthesis of corrosion inhibitors. These inhibitors form protective coatings on metal surfaces, preventing oxidative damage and prolonging the lifespan of industrial equipment .

Antioxidant Formulation: Free Radical Scavenging

Methyl 1-cyclohexylazetidine-2-carboxylate is also researched for its potential use in antioxidant formulations. Its heterocyclic structure may allow it to act as a free radical scavenger, thereby protecting biological and chemical systems from oxidative stress .

Dyestuff Production: Colorant Synthesis

The compound is involved in the production of dyestuffs, where it is used to synthesize colorants for textiles and other materials. Its chemical reactivity enables the formation of stable dyes with a wide range of hues .

属性

IUPAC Name |

methyl 1-cyclohexylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)10-7-8-12(10)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZVWSJTPLJYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393388 | |

| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyclohexylazetidine-2-carboxylate | |

CAS RN |

18085-36-4 | |

| Record name | methyl 1-cyclohexylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。